4,5-dimethoxy-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide

Description

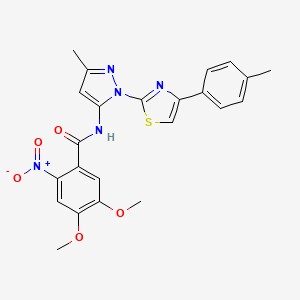

The compound 4,5-dimethoxy-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide features a benzamide core substituted with electron-withdrawing (nitro) and electron-donating (methoxy) groups. The benzamide moiety is linked to a pyrazole ring bearing a 3-methyl group and a thiazole ring substituted with a p-tolyl group. Characterization of such compounds typically employs NMR, mass spectrometry (MS), and X-ray crystallography (e.g., SHELX ), while electronic properties may be analyzed using tools like Multiwfn .

Properties

IUPAC Name |

4,5-dimethoxy-N-[5-methyl-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]pyrazol-3-yl]-2-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N5O5S/c1-13-5-7-15(8-6-13)17-12-34-23(24-17)27-21(9-14(2)26-27)25-22(29)16-10-19(32-3)20(33-4)11-18(16)28(30)31/h5-12H,1-4H3,(H,25,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOSMUDCGQBMPCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)C4=CC(=C(C=C4[N+](=O)[O-])OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N5O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4,5-Dimethoxy-N-(3-methyl-1-(4-(p-tolyl)thiazol-2-yl)-1H-pyrazol-5-yl)-2-nitrobenzamide is a compound with significant potential in pharmacological applications, particularly in the field of medicinal chemistry. Its structural complexity, featuring multiple functional groups, suggests diverse biological activities. This article reviews the synthesis, characterization, and biological evaluation of this compound, focusing on its potential therapeutic effects.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 479.5 g/mol. The compound contains a thiazole ring, a pyrazole moiety, and various aromatic substituents that contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C23H21N5O5S |

| Molecular Weight | 479.5 g/mol |

| CAS Number | 1019102-30-7 |

Anticholinesterase Activity

Recent studies have evaluated the anticholinesterase (AChE) activity of thiazole-based derivatives, which include compounds similar to this compound. These studies indicate that certain derivatives exhibit moderate AChE inhibitory activities with relative potencies ranging from 25% to over 50% compared to the standard drug donepezil. The structure-activity relationship suggests that the presence of specific substituents on the thiazole ring enhances AChE inhibition .

Anti-inflammatory Properties

Compounds containing pyrazole and thiazole moieties have been reported to possess anti-inflammatory properties. For instance, derivatives similar to the compound have shown significant inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes. Some studies report IC50 values indicating effective anti-inflammatory activity comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The anticancer potential of thiazole derivatives has been explored extensively. Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines. For example, certain thiazole derivatives exhibited IC50 values in the micromolar range against colon carcinoma and breast cancer cell lines . These findings suggest that the compound may serve as a lead structure for developing new anticancer agents.

Synthesis and Evaluation

A recent study synthesized several thiazole-based compounds and evaluated their biological activities. Among these compounds, those with similar structural features to this compound showed promising results as AChE inhibitors and anti-inflammatory agents . The synthesis typically involves multi-step reactions that ensure high purity and yield.

Structure–Activity Relationship (SAR)

The SAR analysis indicates that modifications on the thiazole and pyrazole rings significantly affect biological activity. For instance, variations in substituents on the aromatic rings can either enhance or diminish AChE inhibition and anti-inflammatory effects. This highlights the importance of careful design in developing new derivatives for targeted therapeutic applications .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key structural analogs include pyrazole- and thiazole-containing derivatives. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison

Key Findings

Substituent Effects: The target compound’s 4,5-dimethoxy and 2-nitro groups enhance polarity and electronic asymmetry compared to the 5-chloro and 4-cyano groups in Compound 3k . The p-tolyl and thiazole moieties in both compounds suggest planar aromatic systems conducive to π-π stacking.

Spectroscopic Trends :

- Compound 3k’s 1H-NMR shows aromatic proton resonances (δ 7.43–8.12) and distinct methyl singlets (δ 2.42, 2.65) . The target compound’s NMR would likely exhibit downfield shifts for nitro-adjacent protons and upfield shifts for methoxy groups.

Q & A

Q. What synthetic methodologies are optimized for constructing the 4-(p-tolyl)thiazole moiety in this compound?

The synthesis of the 4-(p-tolyl)thiazole core typically involves cyclocondensation reactions. For example, a Hantzsch thiazole synthesis approach can be employed using α-haloketones (e.g., p-tolyl-substituted bromoacetophenone derivatives) and thioureas under refluxing ethanol or DMF . Key parameters include solvent choice (polar aprotic vs. protic), temperature (80–120°C), and catalysts (e.g., K₂CO₃ for deprotonation). Evidence from analogous syntheses suggests yields improve with slow addition of reagents to avoid side reactions like dimerization .

Q. How can crystallization conditions be optimized for X-ray diffraction studies of this compound?

Single-crystal X-ray diffraction requires slow evaporation from a solvent mixture (e.g., CH₃OH/CHCl₃) to promote lattice formation. SHELXL refinement protocols are recommended for resolving disordered regions, particularly around the nitro and methoxy groups. Hydrogen-bonding networks (e.g., N–H···O interactions) should be analyzed to validate molecular packing .

Q. What spectroscopic techniques are critical for verifying the regiochemistry of the pyrazole-thiazole linkage?

- ¹H NMR : Diagnostic peaks include the pyrazole NH (~δ 12–13 ppm) and thiazole C–H protons (δ 7.5–8.5 ppm).

- 2D NMR (HSQC, HMBC) : Correlations between the pyrazole C-5 and thiazole C-2 confirm connectivity.

- IR : Stretching frequencies for amide C=O (~1680 cm⁻¹) and nitro groups (~1520 cm⁻¹) validate functional group integrity .

Advanced Research Questions

Q. How can computational methods predict the electron density distribution of the nitrobenzamide group?

Multifunctional wavefunction analyzers like Multiwfn enable topology analysis of electron density (AIM theory). Key outputs include Laplacian values (∇²ρ) at bond critical points, which distinguish covalent (∇²ρ < 0) vs. electrostatic (∇²ρ > 0) interactions. For the nitro group, high electron density at the O atoms correlates with its electron-withdrawing effects, impacting reactivity in nucleophilic substitution .

Q. What strategies resolve contradictions in biological activity data across different assay conditions?

- Dose-Response Reproducibility : Validate IC₅₀ values using orthogonal assays (e.g., fluorescence-based vs. colorimetric).

- Solubility Adjustments : Use co-solvents (DMSO ≤ 1%) or lipid-based carriers to mitigate aggregation artifacts.

- Metabolic Stability : Compare results in hepatocyte vs. microsomal assays to identify enzyme-specific degradation pathways .

Q. How does the compound’s conformational flexibility influence its binding to cytochrome P450 isoforms?

Molecular docking (AutoDock Vina) combined with MD simulations (AMBER) can model ligand-protein interactions. Focus on:

- Torsional Angles : Rotatable bonds in the pyrazole-thiazole linkage may adopt multiple conformers.

- Hydrogen Bonding : The 2-nitrobenzamide group likely interacts with active-site residues (e.g., Tyr-116 in CYP3A4). Free energy calculations (MM-PBSA) quantify binding affinities across conformers .

Q. What mechanistic insights explain the compound’s selectivity for thiol-containing enzymes?

The thiazole sulfur and nitro group may participate in redox cycling or covalent adduct formation. Electrochemical studies (cyclic voltammetry) can identify reduction potentials linked to thiol reactivity. Competitive inhibition assays with glutathione or N-acetylcysteine further clarify selectivity .

Methodological Guidance Tables

Q. Table 1. Key Crystallographic Parameters

| Parameter | Value/Description | Reference |

|---|---|---|

| Space Group | P2₁/c | |

| R-factor | ≤ 0.05 (refined via SHELXL) | |

| H-Bonding | N1–H1···O2 (2.89 Å) |

Q. Table 2. Computational Analysis Workflow

| Step | Tool/Method | Output |

|---|---|---|

| Electron Density | Multiwfn | ∇²ρ, ELF maps |

| Docking | AutoDock Vina | Binding pose ΔG (kcal/mol) |

| MD Simulations | AMBER | RMSD, H-bond occupancy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.